3-{5-(4-bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxycarbonyl group, and a hydroxyphenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-(4-bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This step involves the reaction of an appropriate aldehyde with an amine and a ketone under acidic conditions to form the pyrrole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with the pyrrole derivative in the presence of a palladium catalyst.
Addition of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be added through an esterification reaction using ethyl chloroformate and a base.
Hydroxylation: The hydroxyphenyl group can be introduced via a hydroxylation reaction using appropriate reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-{5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{5-(4-bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the pyrrole and hydroxyphenyl groups.
4-(Ethoxycarbonyl)-3-hydroxyphenylboronic acid: Contains the ethoxycarbonyl and hydroxyphenyl groups but lacks the bromophenyl and pyrrole groups.
Uniqueness
3-{5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20BrNO5 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)-1-(4-ethoxycarbonyl-3-hydroxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H20BrNO5/c1-2-29-22(28)18-10-7-17(13-20(18)25)24-16(9-12-21(26)27)8-11-19(24)14-3-5-15(23)6-4-14/h3-8,10-11,13,25H,2,9,12H2,1H3,(H,26,27) |
InChI Key |
IQOMAJBLUXARSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O)O |
Origin of Product |
United States |
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